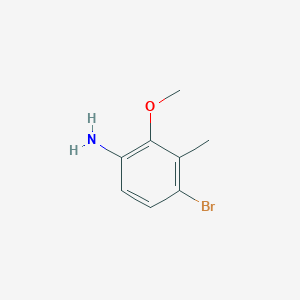

4-Bromo-2-methoxy-3-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKVNFFHLAXJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of 4-Bromo-2-methoxy-3-methylaniline, a valuable building block in medicinal chemistry and materials science. The core of this process involves the regioselective electrophilic aromatic substitution of 2-methoxy-3-methylaniline. This document outlines a representative experimental protocol utilizing N-Bromosuccinimide (NBS) as a mild and effective brominating agent. It includes a comprehensive presentation of reagent data, a step-by-step experimental procedure, purification techniques, and a discussion on the reaction mechanism and regioselectivity. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

Brominated aromatic compounds, particularly substituted anilines, are crucial intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[1] Their utility stems from their ability to participate in various cross-coupling reactions, enabling the construction of complex molecular architectures. The target molecule, this compound, possesses multiple functional groups that allow for diverse subsequent chemical transformations.

The synthesis focuses on the direct bromination of 2-methoxy-3-methylaniline. The presence of three activating groups on the aromatic ring—amino, methoxy, and methyl—makes the system highly susceptible to electrophilic attack.[2] However, this high reactivity also presents a challenge in controlling the regioselectivity and preventing over-bromination. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds like anilines and phenols, offering a milder and more selective alternative to elemental bromine.[1][2][3] The choice of solvent can significantly influence the regioselectivity of the reaction.[1][4] This guide presents a robust protocol designed to favor the formation of the desired 4-bromo isomer.

Reaction Pathway and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group is the most powerful activating and ortho, para-directing group on the ring. The methoxy and methyl groups also contribute to the activation of the ring and are ortho, para-directing. The cumulative effect of these groups strongly activates the positions ortho and para to the amino group (positions 4 and 6). Steric hindrance from the adjacent methyl group at position 3 makes position 4 the more accessible site for the incoming electrophile (Br⁺).

Figure 1: General reaction scheme for the bromination of 2-methoxy-3-methylaniline.

Experimental Protocol

This section details a representative procedure for the synthesis of this compound.

3.1. Materials and Equipment

Reagents:

-

2-methoxy-3-methylaniline

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

3.2. Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-3-methylaniline (1.37 g, 10.0 mmol) in 30 mL of anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (1.78 g, 10.0 mmol) portion-wise over 15 minutes. Ensure the temperature remains below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

-

Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude product is purified by flash column chromatography on silica gel.[5][6]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a solid.

Data Presentation

Table 1: Reagent Specifications

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-methoxy-3-methylaniline | C₈H₁₁NO | 137.18 | 10.0 | 1.37 g | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.0 | 1.78 g | 1.0 |

| Acetonitrile | CH₃CN | 41.05 | - | 30 mL | Solvent |

Table 2: Product Characterization

| Property | Data |

| Product Name | This compound |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Expected to be a solid (e.g., white to off-white or beige). |

| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.1 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃) |

| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~145, ~140, ~125, ~122, ~115, ~110, ~60 (OCH₃), ~16 (CH₃) |

Note: Expected NMR data is estimated based on structurally similar compounds and chemical shift predictions. Actual values must be confirmed by experimental analysis.

Visualized Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification process.

Figure 2: Step-by-step workflow for the synthesis and purification of this compound.

Safety and Handling

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored in a cool, dark place.

-

Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources. Acetonitrile is toxic by inhalation, ingestion, and skin absorption.

-

Anilines: Substituted anilines can be toxic and are readily absorbed through the skin. Handle with care.

Conclusion

This guide provides a detailed and reproducible protocol for the regioselective synthesis of this compound from 2-methoxy-3-methylaniline. The use of N-Bromosuccinimide offers a mild and effective method for the bromination of this electron-rich substrate. The provided experimental details, data tables, and workflow diagrams serve as a valuable resource for researchers engaged in organic synthesis, enabling the efficient preparation of this versatile chemical intermediate for applications in drug discovery and materials science.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 5. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Technical Guide: 4-Bromo-2-methoxy-3-methylaniline (CAS No. 1208077-61-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-3-methylaniline, a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical properties, a validated synthesis protocol, and its application in the development of compounds targeting the mutant p53 signaling pathway, a critical area in cancer research.

Core Data Presentation

Due to the limited availability of experimental data for this compound in publicly accessible literature, this section provides physicochemical data for its synthetic precursors. This information is crucial for understanding the reaction conditions and properties of the compounds involved in its synthesis.

Table 1: Physicochemical Properties of Synthetic Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Methoxy-3-methylaniline | 18102-30-2 | C₈H₁₁NO | 137.18 | Neat | 30-34 | Not available |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White solid | 175-178 | 339 |

Experimental Protocols

The following experimental protocol for the synthesis of this compound is adapted from patent literature, providing a reliable method for its preparation.

Synthesis of this compound

This synthesis involves the regioselective bromination of 2-methoxy-3-methylaniline using N-bromosuccinimide (NBS).

Materials:

-

2-methoxy-3-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Water

-

Ethyl Acetate (EA)

Procedure:

-

In a 50-mL flask, dissolve 2-methoxy-3-methylaniline (1.192 g, 8.69 mmol) in acetonitrile (30 mL).

-

Cool the reaction mixture to -20 °C.

-

Add N-bromosuccinimide (1.549 g, 8.70 mmol) to the cooled solution.

-

Stir the reaction mixture at -20 °C for 2 hours.

-

Monitor the reaction completion using a suitable technique (e.g., LCMS).

-

Upon completion, add water (30 mL) to the reaction mixture.

-

Extract the resulting solution with ethyl acetate.

-

The organic layer now contains the desired product, this compound, which can be isolated and purified using standard laboratory techniques.

Application in Drug Development: Targeting Mutant p53

This compound serves as a crucial building block in the synthesis of compounds designed to target mutant forms of the p53 tumor suppressor protein.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers.[2] These mutations can lead to the loss of p53's tumor-suppressive functions and, in some cases, the gain of new oncogenic functions.

The aniline functional group of this compound provides a reactive site for further chemical modifications, allowing for its incorporation into more complex molecules. These resulting compounds are being investigated for their potential to interact with and modulate the activity of mutant p53, representing a promising therapeutic strategy for a wide range of cancers.

Signaling Pathway and Experimental Workflow

The development of mutant p53-targeting therapies involves a logical workflow from the synthesis of intermediates to the evaluation of the final compounds. The following diagrams illustrate the synthetic workflow and the targeted biological pathway.

Caption: Synthetic workflow for mutant p53 targeting compounds.

Caption: The role of wild-type vs. mutant p53 in cellular response.

References

Technical Guide: Physical Properties of 4-Bromo-2-methoxy-3-methylaniline and Related Isomers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the physical and chemical properties of 4-Bromo-2-methoxy-3-methylaniline did not yield any specific experimental or computed data in publicly available chemical databases and scientific literature. This suggests that the compound is not well-characterized or may be a novel substance. This guide therefore provides a summary of available data for closely related structural isomers. All data presented herein is for these isomers and should not be attributed to this compound itself.

Introduction

This technical guide is intended to serve as a resource for researchers interested in the physical properties of brominated methoxy methylanilines. Due to the absence of available data for this compound, this document focuses on the reported physical and chemical characteristics of its isomers: 4-Bromo-2-methylaniline , 4-Bromo-2-methoxyaniline , and 4-Bromo-3-methoxyaniline . The structural differences between these compounds are illustrated to provide context for the presented data.

Structural Comparison of Isomers

The following diagram illustrates the structural differences between the requested compound (for which no data is available) and the isomers discussed in this guide.

Physical and Chemical Properties of Isomers

The following table summarizes the key physical and chemical properties of the isomers of this compound for which data could be obtained.

| Property | 4-Bromo-2-methylaniline | 4-Bromo-2-methoxyaniline | 4-Bromo-3-methoxyaniline |

| CAS Number | 583-75-5[1][2] | 59557-91-4[3] | 19056-40-7 |

| Molecular Formula | C₇H₈BrN[2] | C₇H₈BrNO[3] | C₇H₈BrNO |

| Molecular Weight | 186.05 g/mol [2] | 202.05 g/mol [3] | 202.05 g/mol |

| Melting Point | 57-59 °C[1] | 56.5-58 °C[4] | 96-100 °C[5] |

| Boiling Point | 240 °C[1] | Not available | 272.1±20.0 °C (Predicted) |

| Appearance | White to light red to green powder/crystal[6] | Solid[3] | Yellow solid[5] |

| Solubility | Insoluble in water[7] | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of the isomers are provided below. These methods are cited from the literature and may serve as a starting point for the synthesis of related compounds.

Synthesis of 4-Bromo-2-methoxyaniline[5]

This protocol describes the bromination of 2-methoxyaniline.

-

Materials: 2-Methoxyaniline (o-anisidine), 2,4,4,6-tetrabromo-2,5-cyclohexadienone, methylene chloride, 2N sodium hydroxide, water, magnesium sulfate.

-

Procedure:

-

Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride.

-

Chill the solution to -10°C.

-

Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol), maintaining the temperature below -5°C.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the solution sequentially with 2N sodium hydroxide (2 x 75 ml) and water (2 x 25 ml).

-

Dry the organic layer over magnesium sulfate and evaporate to dryness.

-

Purify the product on a silica gel column, eluting with methylene chloride.

-

-

Yield: 96%

Synthesis of 4-Bromo-3-methoxyaniline[6]

This protocol details the reduction of a nitroaromatic precursor.

-

Materials: 1-Bromo-2-methoxy-4-nitrobenzene, tetrahydrofuran (THF), ammonium chloride, zinc powder, water, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in THF (200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).

-

Heat the reaction mixture to reflux overnight.

-

After cooling to room temperature, filter the mixture through a bed of diatomite (Celite).

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water (200 mL) and ethyl acetate (200 mL).

-

Separate the organic layer, wash with brine solution (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Yield: 87%

Purification of 4-Bromo-2-methylaniline[1]

A general purification method for this compound is described.

-

Procedure:

-

Steam distill the crude 4-bromo-2-methylaniline.

-

Recrystallise the distilled product from ethanol (EtOH).

-

Experimental Workflow for Synthesis

The following diagram outlines a general experimental workflow for the synthesis and purification of brominated anilines, based on the protocols described above.

Conclusion

While no specific data for this compound could be located, the information provided for its structural isomers offers valuable insights into the physical properties and synthetic methodologies for this class of compounds. Researchers are advised to use the data for these isomers as a comparative reference, exercising caution not to extrapolate these properties directly to the uncharacterized target molecule. The provided synthetic protocols may be adaptable for the preparation of this compound, which would enable its physical and biological properties to be determined experimentally.

References

- 1. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]

- 2. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]

- 6. 4-Bromo-2-methylaniline 583-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Bromo-4-methylaniline | 583-68-6 [chemicalbook.com]

4-Bromo-2-methoxy-3-methylaniline molecular weight

An In-depth Technical Guide to 4-Bromo-2-methoxy-3-methylaniline and Related Isomers for Researchers and Drug Development Professionals

Introduction

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound (calculated) and its related, experimentally characterized isomers.

| Property | This compound | 4-Bromo-2-methoxyaniline | 4-Bromo-2-methylaniline | 4-Bromo-3-methylaniline |

| Molecular Formula | C8H10BrNO | C7H8BrNO[1] | C7H8BrN[2][3][4] | C7H8BrN |

| Molecular Weight | 216.08 g/mol | 202.05 g/mol [1] | 186.05 g/mol [2][3][4][5] | 186.05 g/mol |

| CAS Number | Not available | 59557-91-4[1] | 583-75-5[2][5] | 6933-10-4 |

| Melting Point | Not available | 56.5-58 °C | 57-59 °C[3] | 80-82 °C[6] |

| Boiling Point | Not available | Not available | 240 °C | 240 °C[6] |

| Appearance | Not available | Solid[1] | White to light yellow crystal powder[3] | Powder[6] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and further investigation of these compounds. Below is a selection of synthesis methods for related isomers of this compound.

Synthesis of 4-Bromo-2-methoxyaniline

A common method for the synthesis of 4-Bromo-2-methoxyaniline involves the bromination of 2-methoxyaniline (o-anisidine)[7].

Materials:

-

2-Methoxyaniline (o-anisidine)

-

2,4,4,6-tetrabromo-2,5-cyclohexadienone

-

Methylene chloride

-

2N Sodium hydroxide solution

-

Water

-

Magnesium sulfate

Procedure:

-

Dissolve 2-methoxyaniline (0.122 mol) in 250 ml of methylene chloride in a suitable reaction vessel.

-

Chill the solution to -10°C using an appropriate cooling bath.

-

Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (0.122 mol) to the solution, ensuring the temperature is maintained below -5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with 2N sodium hydroxide solution (2 x 75 ml).

-

Subsequently, wash the organic layer with water (2 x 25 ml).

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product using a silica gel column, eluting with methylene chloride to obtain 4-Bromo-2-methoxyaniline.

Synthesis of 4-Bromo-3-methylaniline

The synthesis of 4-bromo-3-methylaniline can be achieved through the reduction of a nitrated precursor[6][8].

Materials:

-

1-bromo-2-methyl-4-nitrobenzene

-

Methanol

-

Activated Raney nickel

-

Hydrogen gas

-

Celite

Procedure:

-

To a suspension of 1-bromo-2-methyl-4-nitrobenzene (18.51 mmol) in 200 mL of methanol, add activated Raney nickel (0.4 g).

-

Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dry the residue under vacuum to afford 4-bromo-3-methylaniline as a white solid.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of substituted anilines can be visualized as follows.

Caption: A generalized workflow for the synthesis and purification of substituted anilines.

Potential Relevance in Drug Discovery and Signaling Pathways

Substituted anilines are important scaffolds in medicinal chemistry. While there is no specific biological data for this compound, the related compound 4-Bromo-3-methoxy-N-methylaniline has been cited in patents as a potential Akt1 modulator and Bruton's tyrosine kinase (BTK) inhibitor[9]. Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibitors of these pathways are of significant interest in the development of targeted cancer therapies.

The diagram below illustrates a simplified kinase signaling pathway that is often targeted in drug development.

Caption: A simplified kinase signaling pathway and the potential point of intervention for kinase inhibitors.

This guide provides a starting point for researchers interested in this compound and related compounds. The provided data on isomers can aid in the prediction of properties and the design of synthetic routes and biological assays. Further research is needed to fully characterize the specific properties and potential applications of this compound.

References

- 1. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]

- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 6. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. chiralen.com [chiralen.com]

Mass Spectrometry of 4-Bromo-2-methoxy-3-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of 4-bromo-2-methoxy-3-methylaniline. It covers the fundamental principles of its ionization and fragmentation behavior, primarily under Electron Ionization (EI). Detailed experimental protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Quantitative data on the predicted mass-to-charge ratios and relative abundances of key fragments are summarized in tabular format. Additionally, this guide includes diagrams illustrating the proposed fragmentation pathway and a standard experimental workflow to facilitate a comprehensive understanding of the analytical process.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical and chemical synthesis. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such small molecules.[1] This guide focuses on the characterization of this compound using mass spectrometry, providing researchers with the necessary theoretical and practical knowledge for its analysis. The primary ionization technique discussed is Electron Ionization (EI), a common and robust method for the analysis of volatile and thermally stable organic compounds.[2]

Predicted Electron Ionization Mass Spectrum

Under electron ionization, this compound is expected to form a molecular ion (M•+) and undergo subsequent fragmentation, yielding a characteristic mass spectrum. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).

Molecular Ion

The molecular formula of this compound is C8H10BrNO. The nominal molecular weight is 215 g/mol with the 79Br isotope and 217 g/mol with the 81Br isotope. The molecular ion peaks ([M]•+ and [M+2]•+) are expected to be observed at m/z 215 and 217.

Major Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. For this compound, the primary fragmentation events are predicted to be the loss of a methyl radical (•CH3) from the methoxy group and the loss of a bromine radical (•Br). Subsequent or alternative fragmentations can include the loss of carbon monoxide (CO) from the methoxy group after rearrangement, and cleavage of the amine group.

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and hypothetical relative abundances of the major ions in the EI mass spectrum of this compound.

| Ion | Proposed Structure | m/z (79Br / 81Br) | Predicted Relative Abundance (%) |

| [M]•+ | [C8H10BrNO]•+ | 215 / 217 | 60 |

| [M-CH3]+ | [C7H7BrNO]+ | 200 / 202 | 100 (Base Peak) |

| [M-Br]+ | [C8H10NO]+ | 136 | 45 |

| [M-CH3-CO]+ | [C6H7NO]•+ | 172 / 174 | 25 |

| [M-Br-CH3O]+ | [C7H7N]+ | 105 | 30 |

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation

-

Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.

-

Working Solution Preparation : Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[3]

-

Filtration : Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[3]

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions :

-

Injection Volume : 1 µL

-

Injector Temperature : 250 °C

-

Injection Mode : Splitless

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program :

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

-

Mass Spectrometer (MS) Conditions :

The following diagram illustrates the general workflow for the GC-MS analysis.

Data Interpretation

The acquired mass spectrum should be analyzed for the presence of the molecular ion and the expected fragment ions. The isotopic pattern of bromine-containing fragments serves as a key diagnostic tool. The fragmentation pattern can be compared to spectral libraries (if available) or interpreted based on established fragmentation rules for aromatic amines and ethers to confirm the structure of the analyte.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation pathways and tabulated data offer a solid foundation for researchers to identify this compound and interpret its mass spectrum. The detailed experimental protocols provide a practical starting point for method development and routine analysis in a drug development or research setting. While the data presented is predictive, it is based on well-established principles of mass spectrometry for similar chemical structures.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Purity Assessment of 4-Bromo-2-methoxy-3-methylaniline

This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of 4-Bromo-2-methoxy-3-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation guidelines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Off-white to pale brown solid |

| Melting Point | Not available; expected to be a low-melting solid |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents. Sparingly soluble in water. |

| CAS Number | 1181458-21-8 (as hydrobromide) |

Purity Assessment Workflow

A multi-tiered approach is recommended for the comprehensive purity assessment of this compound. The following diagram illustrates a typical workflow, integrating various analytical techniques to ensure a thorough evaluation of the compound's identity, purity, and impurity profile.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These methods are designed to be robust and reproducible for the accurate determination of purity.

Objective: To determine the purity of this compound and to quantify its related impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

Objective: To confirm the identity of this compound and to identify any volatile impurities.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-500 amu.

-

Sample Preparation: Prepare a 1 mg/mL solution in acetone.

Objective: To provide unambiguous structural confirmation of this compound.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

-

¹³C NMR:

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Objective: To determine the water content in the sample.

-

Instrumentation: Volumetric or coulometric Karl Fischer titrator.

-

Reagent: Commercially available Karl Fischer reagent suitable for aldehydes and ketones.

-

Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-100 mg) and add it directly to the titration vessel.

-

Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is calculated automatically by the instrument.

Data Presentation and Interpretation

The data obtained from the analytical tests should be systematically recorded and analyzed. The following tables provide examples of how to present the quantitative data.

Table 1: HPLC Purity Data

| Peak No. | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 5.2 | 0.15 | Impurity A |

| 2 | 8.9 | 0.25 | Impurity B |

| 3 | 12.5 | 99.50 | This compound |

| 4 | 15.1 | 0.10 | Impurity C |

| Total | 100.00 |

Table 2: Summary of Purity Assessment

| Analytical Test | Method | Result |

| Purity (by HPLC) | HPLC-UV | 99.50% |

| Identity Confirmation | GC-MS, ¹H NMR, ¹³C NMR | Conforms to structure |

| Water Content | Karl Fischer Titration | 0.12% w/w |

| Residual Solvents | GC-HS | <0.05% |

| Assay (on as-is basis) | Calculated | 99.38% |

Logical Relationships in Purity Assessment

The final purity value is not derived from a single technique but is a composite assessment based on the logical integration of data from multiple orthogonal methods. The following diagram illustrates this relationship.

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methoxy-3-methylaniline and Its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted anilines are pivotal building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds. Their utility stems from the versatile reactivity of the aniline scaffold, which can be finely tuned by the nature and position of substituents on the aromatic ring. This document focuses on the chemical characteristics of 4-Bromo-2-methoxy-3-methylaniline, a compound with significant potential in medicinal chemistry and materials science. By examining its structural analogues, we can infer its physicochemical properties, reactivity, and spectroscopic signatures, providing a solid foundation for its synthesis and application in research and development.

Chemical Identity and Physicochemical Properties

The chemical structure of this compound combines a nucleophilic amino group with an aromatic ring activated by a methoxy group and modified by a methyl group and a bromine atom. These features suggest its utility in a range of chemical transformations. A comparison of the known properties of its isomers allows for an estimation of the properties of the target compound.

Table 1: Chemical Identification of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound (Predicted) | C₈H₁₀BrNO | 216.08 | Not Available |

| 4-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05[1][2] | 59557-91-4[2] |

| 4-Bromo-3-methoxyaniline | C₇H₈BrNO | 202.05[3][4] | 19056-40-7[3][4] |

| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05[5][6] | 583-75-5[5][6] |

| 4-bromo-3-methoxy-N-methylaniline | C₈H₁₀BrNO | 216.07[7] | 1369880-46-5[7] |

Table 2: Physicochemical Properties of Related Isomers

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |

| 4-Bromo-2-methoxyaniline | 56.5-58[8] | Not Available | White to light gray/yellow powder/crystal[1] | Soluble in organic solvents. |

| 4-Bromo-3-methoxyaniline | 96-100[3] | 272.1 (Predicted)[9] | White to brown crystalline powder[9] | Soluble in organic solvents. |

| 4-Bromo-2-methylaniline | 57-59[5][10] | 240[5][10] | Crystals or powder, white to pale cream/brown[11] | Insoluble in water; Soluble in ethanol.[12] |

Based on this data, this compound is predicted to be a solid at room temperature with a melting point likely in the range of its isomers. Its solubility is expected to be poor in water but good in common organic solvents.

Synthesis and Reactivity

The synthesis of substituted anilines like this compound typically involves multi-step processes, including electrophilic aromatic substitution and functional group manipulations. The reactivity of the target molecule is dictated by the interplay of its substituents. The amino group is a nucleophilic center and an activating, ortho-, para-director for electrophilic aromatic substitution. The methoxy group is also strongly activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing, and it provides a handle for cross-coupling reactions.

Predicted Reactivity

-

N-Functionalization: The amino group can readily undergo acylation, alkylation, and sulfonylation.

-

Electrophilic Aromatic Substitution: The positions ortho and para to the activating amino and methoxy groups are susceptible to further substitution, though steric hindrance from the existing substituents will play a significant role.

-

Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents.[13]

Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline

This protocol for a related isomer provides a template for a potential synthetic route.

Reaction: Bromination of 2-methoxyaniline (o-anisidine).[8]

Materials:

-

2-Methoxyaniline (15 g, 0.122 mol)

-

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol)

-

Methylene chloride (250 ml)

-

2N Sodium hydroxide solution

-

Water

-

Magnesium sulfate

-

Petroleum ether for recrystallization

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-methoxyaniline in 250 ml of methylene chloride in a suitable flask.

-

Chill the solution to -10°C using an appropriate cooling bath.

-

Slowly add the 2,4,4,6-tetrabromo-2,5-cyclohexadienone, ensuring the temperature is maintained below -5°C.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml) and then with water (2 x 25 ml).

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with methylene chloride.

-

Recrystallize the purified product from petroleum ether to yield 4-Bromo-2-methoxyaniline.

Expected Yield: Approximately 96%.[8]

Caption: A generalized workflow for the synthesis of substituted anilines.

Spectroscopic Characterization

The structure of a synthesized compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), the methyl protons (a singlet around 2.2-2.5 ppm), and the amine protons (a broad singlet which may be exchangeable with D₂O). The coupling patterns of the aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR will show signals for each unique carbon atom. The carbon attached to the bromine will be in the range of 110-125 ppm, while the carbons attached to the methoxy and amino groups will be further downfield.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide further structural information.

Experimental Protocol: General Characterization of a Substituted Aniline

Procedure:

-

NMR Spectroscopy: Prepare a ~5-10 mg sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹H NMR, integration, chemical shift, and coupling constants should be analyzed.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film from a solution on a salt plate, or using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and isotopic distribution.

Caption: A typical workflow for the structural elucidation of a synthesized compound.

Applications in Research and Drug Development

Substituted anilines are valuable intermediates in the pharmaceutical and agrochemical industries.[14][15] The specific combination of bromo, methoxy, and methyl groups on the aniline ring in this compound suggests its potential as a scaffold for developing biologically active molecules.

-

Pharmaceuticals: Related compounds are used in the synthesis of kinase inhibitors. For example, 4-Bromo-3-methoxyaniline is used in the preparation of 4-anilino substituted α-carboline compounds which act as inhibitors of Breast Tumor Kinase (Brk), a target for cancer therapy.[3] Other bromo-methylaniline derivatives have been investigated for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are relevant for treating autoimmune diseases and B cell malignancies.

-

Agrochemicals: The bromoaniline scaffold is a common feature in various pesticides and herbicides.[15]

-

Dyes and Pigments: Aniline derivatives are foundational in the synthesis of azo dyes.[14]

-

Materials Science: Substituted anilines can be used to synthesize conductive polymers and other advanced materials.

Safety and Handling

Bromo-substituted anilines are generally considered hazardous. While a specific safety data sheet for this compound is not available, the safety profiles of its isomers provide guidance.

-

Hazards: These compounds are often harmful if swallowed, in contact with skin, or if inhaled.[5][6] They can cause skin and serious eye irritation.[5][6] Some may cause an allergic skin reaction.

-

Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]

- 4. 4-Bromo-3-methoxyaniline | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-methylaniline 97 583-75-5 [sigmaaldrich.com]

- 6. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-bromo-3-methoxy-N-methylaniline | C8H10BrNO | CID 81301123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 4-BROMO-3-METHOXYANILINE CAS#: 19056-40-7 [amp.chemicalbook.com]

- 10. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]

- 11. 4-Bromo-2-methylaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. nbinno.com [nbinno.com]

- 14. maksons.co.in [maksons.co.in]

- 15. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

A Technical Guide to the Handling and Storage of 4-Bromo-2-methoxy-3-methylaniline and Structurally Related Compounds

Disclaimer: The following guide is based on data available for structurally similar compounds, including 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline, and 4-Bromo-2-methylaniline. No specific safety data sheet (SDS) or handling information was found for 4-Bromo-2-methoxy-3-methylaniline. Therefore, this information should be used as a precautionary guideline, and a substance-specific risk assessment should always be conducted before handling.

This technical guide provides in-depth information on the safe handling, storage, and disposal of this compound and its analogs for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

The quantitative data for structurally related compounds are summarized below. This information is critical for understanding the material's properties and potential hazards.

Table 1: Physicochemical Properties of Structurally Similar Compounds

| Property | 4-Bromo-2-methylaniline | 4-Bromo-3-fluoro-2-methylaniline |

| Molecular Formula | C₇H₈BrN[1] | C₇H₇BrFN[2] |

| Molecular Weight | 186.05 g/mol [1][3] | 204.04 g/mol |

| Melting Point | 57-59 °C[1][4] | Not Available |

| Boiling Point | 240 °C[1][4] | 244.5 ± 35.0 °C[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] | 101.7 ± 25.9 °C |

Table 2: Hazard Identification and Classification

| Hazard Statement | Classification | Compound |

| Harmful if swallowed[5][6][7] | Acute Toxicity, Oral (Category 4)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |

| Harmful in contact with skin[5][6][7] | Acute Toxicity, Dermal (Category 4)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |

| Causes skin irritation[5][6][7][8] | Skin Corrosion/Irritation (Category 2)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |

| Causes serious eye irritation[5][6][7][8] | Serious Eye Damage/Eye Irritation (Category 2)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |

| Harmful if inhaled[5][6][7] | Acute Toxicity, Inhalation (Category 4)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |

| May cause respiratory irritation[5][9][10] | Specific target organ toxicity (single exposure) (Category 3)[8][10] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |

Experimental Protocols

General Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][8] Facilities should be equipped with an eyewash station and a safety shower.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[11]

-

-

Hygiene Practices:

-

Spill and Leak Procedures:

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[9]

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.[9]

-

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][8]

Visualizations

Diagram 1: General Handling and Storage Workflow

Caption: Workflow for the safe handling and storage of this compound.

Diagram 2: Chemical Incompatibility Pathways

Caption: Potential chemical incompatibilities of aniline compounds.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] Some related compounds recommend refrigeration and protection from light.[2][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[8][11]

-

Stability: Stable under recommended storage conditions. Avoid exposure to heat, light, and incompatible materials to prevent degradation.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][8]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][8]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][8]

-

Ingestion: If swallowed, rinse mouth with water.[5][8] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

References

- 1. 4-Bromo-2-methylaniline 97 583-75-5 [sigmaaldrich.com]

- 2. 4-Bromo-3-fluoro-2-methylaniline|lookchem [lookchem.com]

- 3. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. 4-Bromo-2-fluoro-3-methylaniline | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Synthetic Protocol for 4-Bromo-2-methoxy-3-methylaniline using N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed synthetic protocol for the regioselective bromination of 2-methoxy-3-methylaniline to yield 4-Bromo-2-methoxy-3-methylaniline using N-Bromosuccinimide (NBS) as the brominating agent. The protocol is based on established methods for the bromination of structurally similar activated aromatic systems. Due to the lack of direct experimental data for this specific transformation in the literature, this protocol is presented as a well-reasoned starting point for researchers. The expected regioselectivity is strongly supported by the directing effects of the substituents on the aniline ring. This document includes a detailed experimental procedure, a summary of expected quantitative data based on analogous reactions, and predicted characterization data for the target compound.

Introduction

Substituted bromoanilines are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The regioselective introduction of a bromine atom onto an activated aniline ring can be a challenging yet crucial step in a synthetic sequence. N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the electrophilic bromination of electron-rich aromatic compounds. The starting material, 2-methoxy-3-methylaniline, possesses three electron-donating groups (amino, methoxy, and methyl), all of which are ortho-, para-directing. The powerful activating and para-directing effect of the amino group is expected to dominate, leading to the selective formation of this compound. This protocol outlines a method using NBS in acetonitrile, a solvent known to promote efficient and regioselective aromatic bromination.

Reaction Scheme

Caption: Synthetic scheme for the bromination of 2-methoxy-3-methylaniline.

Predicted Characterization Data

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available. Expected to be in the range of other solid bromoanilines. |

| ¹H NMR (Predicted) | δ (ppm): 7.0 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 4.0 (s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃), 2.2 (s, 3H, -CH₃) |

| ¹³C NMR (Predicted) | δ (ppm): 145.0 (C-NH₂), 143.0 (C-OCH₃), 130.0 (C-Br), 125.0 (C-CH₃), 115.0 (CH), 110.0 (CH), 56.0 (-OCH₃), 16.0 (-CH₃) |

Experimental Protocol

This protocol is adapted from a similar, high-yielding synthesis of 4-bromo-2,3-dimethylanisole using NBS in acetonitrile.

Materials:

-

2-Methoxy-3-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-3-methylaniline (1.0 eq.) in anhydrous acetonitrile (approximately 0.2 M concentration).

-

Addition of NBS: To the stirred solution at room temperature, add N-Bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. The reaction is expected to be exothermic, and the temperature should be monitored. If necessary, the flask can be cooled in a water bath to maintain the temperature around room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate, 4:1). The reaction is anticipated to be complete within 1-2 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction mixture by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted bromine.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield

Based on the analogous bromination of 2,3-dimethylanisole, a yield in the range of 85-95% can be reasonably expected for this reaction.

Signaling Pathway and Experimental Workflow

Caption: Proposed reaction mechanism pathway.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the synthesis of this compound using NBS. The proposed method is based on sound chemical principles and analogous transformations reported in the literature. Researchers employing this protocol should carefully monitor the reaction and perform thorough characterization of the final product to confirm its identity and purity, using the predicted data herein as a guide.

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-2-methoxy-3-methylaniline is a valuable building block in this context, offering a handle for palladium-catalyzed cross-coupling while its aniline functionality provides a site for further chemical elaboration. The methoxy and methyl substituents on the aromatic ring can influence the electronic properties and steric environment of the molecule, potentially impacting reaction outcomes and the properties of the final products.

These application notes provide a comprehensive guide to utilizing this compound in Suzuki coupling reactions. While direct literature precedents for this specific substrate are limited, the following protocols are based on established methods for structurally similar bromoanilines and provide a robust starting point for reaction development.

Key Applications

The Suzuki coupling of this compound with various boronic acids or esters can lead to the synthesis of a diverse array of substituted biaryls. These products can serve as key intermediates in the development of:

-

Novel Pharmaceutical Agents: The resulting biaryl anilines are scaffolds found in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

-

Functional Materials: Biaryl structures are integral to the design of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

-

Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of complex organic molecules, where biaryl cores can be crucial for activity.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a structurally similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with various boronic acids.[1][2][3][4] These conditions can serve as an excellent starting point for the optimization of reactions with this compound.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 3-chloro-4-fluorophenylboronic acid | Monosubstituted Biaryl | 35 |

| 2 | 4-methoxyphenylboronic acid | Monosubstituted Biaryl | 40 |

| 3 | 3-chlorophenylboronic acid | Monosubstituted Biaryl | 33 |

| 4 | 4-chlorophenylboronic acid | Monosubstituted Biaryl | 38 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the successful Suzuki coupling of a related bromoaniline derivative and should be optimized for this compound.[1][3]

Materials:

-

This compound

-

Aryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.5 eq).

-

Add the anhydrous solvent (e.g., 1,4-dioxane) to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Mandatory Visualizations

Reaction Workflow Diagram

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low Yield:

-

Catalyst Activity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst that is activated in situ can be beneficial. Consider screening different palladium sources and ligands.

-

Base: The choice of base is crucial. If K₃PO₄ is not effective, other bases such as Na₂CO₃, Cs₂CO₃, or K₂CO₃ can be tested.

-

Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. If 1,4-dioxane gives poor results, consider toluene, DMF, or a mixture of solvents (e.g., toluene/water).

-

Temperature: Increasing the reaction temperature may improve yields, but be mindful of potential side reactions or decomposition.

-

-

Side Reactions:

-

Homocoupling: The formation of biaryls from the coupling of two molecules of the boronic acid (R²-R²) or the aryl halide (R¹-R¹) can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the catalyst loading.

-

Protodeboronation: The boronic acid can be converted to the corresponding arene. This is often promoted by water and can be suppressed by using anhydrous conditions.

-

-

Difficult Purification:

-

If the product is difficult to separate from the catalyst residues, consider using a supported palladium catalyst that can be filtered off after the reaction.

-

Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove residual palladium.

-

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in the synthesis of novel biaryl compounds for a wide range of applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a sterically hindered and electron-rich substrate, 4-Bromo-2-methoxy-3-methylaniline, with various amine coupling partners. The protocols outlined are designed to serve as a starting point for researchers, offering guidance on reaction setup, optimization, and characterization.

Reaction Principle and Considerations

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3] The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[4]

For a substrate like this compound, which is both sterically hindered and electron-rich, the choice of ligand and reaction conditions is critical to achieve high yields and avoid side reactions. Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent β-hydride elimination.[1]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a generic primary and secondary amine. These should be optimized for each specific substrate combination.

General Procedure for the Amination of this compound

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, JohnPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-6 mol%).

-

Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add the base (typically 1.5-2.0 equiv) to the reaction vessel under a positive pressure of inert gas.

-

Add the anhydrous solvent via syringe.

-

Add the amine coupling partner (1.1-1.5 equiv) to the reaction mixture via syringe.

-

Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methoxy-3-methylaniline.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Please note that these are representative data and actual results may vary depending on the specific substrates and reaction conditions used.

Table 1: Reaction with a Primary Amine (e.g., Aniline)

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |

| 3 | Pd₂(dba)₃ (1) | JohnPhos (2) | K₃PO₄ (2.0) | Toluene | 90 | 24 | 82 |

Table 2: Reaction with a Secondary Amine (e.g., Morpholine)

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 92 |

| 2 | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | THF | 80 | 12 | 88 |

| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 90 |

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Key Relationships in Reaction Optimization

Caption: Interdependencies of key parameters in optimizing the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Derivatization of 4-Bromo-2-methoxy-3-methylaniline for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 4-Bromo-2-methoxy-3-methylaniline , a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below focus on common, yet powerful, chemical transformations that enable the exploration of chemical space around this core structure. The primary derivatization points include the nucleophilic amino group and the reactive aryl bromide, allowing for modifications that can significantly impact biological activity, selectivity, and pharmacokinetic properties.

Introduction

Substituted anilines are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[1][2][3] The specific scaffold, this compound, offers three key points for chemical modification: the amino group (for acylation, amidation, etc.), the bromo-substituent (for cross-coupling reactions), and the aromatic ring itself (for electrophilic substitution, although less commonly explored). Strategic derivatization at these positions allows for the fine-tuning of a molecule's properties to enhance target engagement, improve metabolic stability, and optimize bioavailability.[3] This document details protocols for N-acylation/amidation and Suzuki-Miyaura cross-coupling, two of the most robust methods for elaborating this chemical core.

Key Derivatization Strategies

Two primary avenues for the derivatization of the this compound core are highlighted: modification at the nitrogen atom and carbon-carbon bond formation at the site of the bromine atom.

-

N-Amidation / Acylation: The amino group can be readily acylated or coupled with carboxylic acids to form amides. This is a fundamental strategy to introduce a wide variety of side chains, which can interact with biological targets and modulate the physicochemical properties of the compound.

-

Suzuki-Miyaura Cross-Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the synthesized library.[4][5]

Data Presentation: Synthesis Yields

The following tables summarize typical yields for key derivatization reactions based on literature precedents for structurally similar anilines.

Table 1: Amide Bond Formation with Substituted Anilines

| Entry | Aniline Derivative | Coupling Partner | Coupling Method | Yield (%) | Reference |

| 1 | 4-Bromo-3-methylaniline | Pyrazine-2-carboxylic acid | DCC / DMAP | 83% | [6] |

| 2 | L-Valine | 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | Schotten-Baumann | 94% | [2] |

| 3 | Benzylamine | Phenyl Benzoate | Water, 110 °C | 95% | [7] |

| 4 | Aniline | Acetic Anhydride | Solvent-free | 89% |

Note: DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine. Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Suzuki-Miyaura Cross-Coupling of Bromo-Aniline Derivatives

| Entry | Bromo-Aniline Substrate | Boronic Acid/Ester | Catalyst / Base | Yield (%) | Reference |

| 1 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 85% | |

| 2 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 72% | |

| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 60% | |

| 4 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 40% | [3][8] |

| 5 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 39% | [3][8] |

Note: Yields refer to the isolated product after purification.

Table 3: Biological Activity of N-(3-methyl-4-arylphenyl)pyrazine-2-carboxamide Derivatives

| Compound ID | Aryl Group | Alkaline Phosphatase IC₅₀ (µM) | Antibacterial MIC vs. XDR S. Typhi (µg/mL) | Reference |

| 5a | 4-Methoxyphenyl | 2.012 ± 0.05 | 25 | |

| 5b | 4-Chlorophenyl | 1.892 ± 0.03 | 12.5 | |

| 5c | 3-Fluorophenyl | 1.731 ± 0.04 | 12.5 | |

| 5d | 4-(trifluoromethyl)phenyl | 1.469 ± 0.02 | 6.25 |

Experimental Protocols

Protocol 1: N-Amidation via DCC/DMAP Coupling

This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid. This method is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6]

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq)

-